molecular formula C10H11NO B063209 (3-Aminophenyl)(cyclopropyl)methanone CAS No. 162174-75-6

(3-Aminophenyl)(cyclopropyl)methanone

Cat. No. B063209
CAS RN: 162174-75-6
M. Wt: 161.2 g/mol
InChI Key: PPFDHHLTYPCZQS-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(cyclopropyl)methanone, also known as 3-Amino-1-cyclopropyl-1-phenylmethanone, is an organic compound that has been studied for its potential applications in various scientific fields. It is a colorless liquid with a melting point of -93.3°C and a boiling point of 195-196°C. It is a cyclic ketone with a molecular formula of C9H10NO and a molecular weight of 154.18 g/mol.

Scientific Research Applications

Proteomics Research

(3-Aminophenyl)(cyclopropyl)methanone: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be involved in the synthesis of peptides or small molecules that interact with proteins to modulate their activity, stability, or interactions with other molecules .

Drug Development

This compound serves as a building block in the synthesis of pharmaceuticals. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications, such as antiviral, anti-inflammatory, or anticancer agents .

Chemical Synthesis

The compound is valuable in chemical synthesis as an intermediate. It can be used to introduce the aminophenyl group into more complex molecules, which is a common moiety in many synthetic organic compounds .

Biological Studies

The compound’s ability to interact with biological molecules makes it useful in studying biological pathways or processes. It could be used to probe the function of enzymes, receptors, or other proteins within cells .

properties

IUPAC Name

(3-aminophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFDHHLTYPCZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435229
Record name (3-Aminophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162174-75-6
Record name (3-Aminophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminophenyl)(cyclopropyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A Parr hydrogenation tube is charged with palladium on carbon (0.030 g). cyclopropyl-(3-nitrophenyl)methanone of Preparation 45 (0.250 g) and 10 mL of methanol. The tube is shaken at room temperature under 40 psi of hydrogen overnight. The reaction mixture is then filtered through Celite and concentrated to give 0.207 g of the title product which is used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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